N-Ethyl-N,N-dipropylpropan-1-aminium bromide
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Overview
Description
N-Ethyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium compound belonging to the class of alkylammonium salts. This compound is known for its unique chemical properties, making it an essential reagent in various industrial applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dipropylpropan-1-aminium bromide typically involves the quaternization of N-ethyl-N,N-dipropylamine with a suitable alkylating agent, such as bromoalkane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Polar solvents like acetonitrile or ethanol.
Catalyst: Phase transfer catalysts can be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dipropylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different quaternary ammonium salts, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
N-Ethyl-N,N-dipropylpropan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to transfer reactants between immiscible phases.
Biology: Employed as a biochemical reagent in life science research.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized as a surfactant and corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dipropylpropan-1-aminium bromide involves its interaction with molecular targets through ionic and hydrophobic interactions. As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, thereby enhancing the reaction rate. In biological systems, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N,N-dipropylpropan-1-aminium iodide
- N-Ethyl-N,N-dipropylpropan-1-aminium chloride
Uniqueness
N-Ethyl-N,N-dipropylpropan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties compared to its iodide and chloride counterparts. The bromide ion’s size and reactivity can influence the compound’s behavior in various chemical reactions and applications .
Properties
CAS No. |
61175-76-6 |
---|---|
Molecular Formula |
C11H26BrN |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
ethyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C11H26N.BrH/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AXGSHZVAGVXBJN-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CC)(CCC)CCC.[Br-] |
Origin of Product |
United States |
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